![molecular formula C18H19N3O3 B5508962 1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5508962.png)
1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex reactions that provide insight into the flexibility and reactivity of these compounds. For instance, the reductive amination, amide hydrolysis, and N-alkylation steps are critical in the synthesis of various piperazine derivatives with significant pharmacological activities (Li Guca, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray diffraction studies, offers insights into their conformation and the impact of substituents on their overall geometry. For example, compounds with a methoxyphenyl moiety often exhibit specific crystalline structures and hydrogen bonding patterns that are crucial for their biological activity and supramolecular assembly (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, with their reactivity influenced by the substituents on the piperazine ring. These reactions are essential for the synthesis of various compounds with potential pharmacological properties. For example, the reactivity of the piperazine moiety with halogenated compounds can lead to the formation of new derivatives with distinct chemical properties (S. Vartale et al., 2008).
Scientific Research Applications
Antimicrobial and Antibacterial Activities
Research has demonstrated the synthesis of new pyridine derivatives, including those related to the piperazine class, showing variable and modest activity against investigated strains of bacteria and fungi. These findings highlight the potential of piperazine derivatives in contributing to the development of new antimicrobial agents. The structural modifications of these compounds allow for the exploration of their antimicrobial efficacy, providing a foundation for further drug development in this area (Patel, Agravat, & Shaikh, 2011).
Drug Design and Receptor Targeting
The compound and its related derivatives have been explored for their potential in drug design, specifically targeting dopamine receptors. The design of G protein-biased dopaminergic ligands based on structural modifications demonstrates the compound's utility in generating novel therapeutics. This is significant for conditions such as psychosis and related disorders, where dopamine receptor partial agonists can offer therapeutic benefits. The structural flexibility of the piperazine core facilitates the fine-tuning of functional properties, thus enabling the creation of compounds with desired biological activities (Möller et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from piperazine and its analogs showcases the chemical versatility and potential for creating new molecules with significant biological activities. These activities include anti-inflammatory and analgesic properties, highlighting the broad spectrum of therapeutic areas where these compounds could be applied. The detailed chemical analysis and structural elucidation of these compounds underscore the importance of chemical synthesis in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Activity Exploration
The exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the therapeutic potential of piperazine derivatives beyond antimicrobial activity. These compounds' synthesis and evaluation for inhibiting HIV-1 reverse transcriptase activity highlight the broader pharmacological applications of piperazine-based molecules, including their role in antiviral therapies (Romero et al., 1994).
properties
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-6-2-4-14(12-16)17(22)20-8-10-21(11-9-20)18(23)15-5-3-7-19-13-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKIJCJCAFGIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzoyl)-4-(pyridine-3-carbonyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.